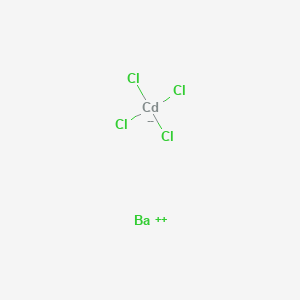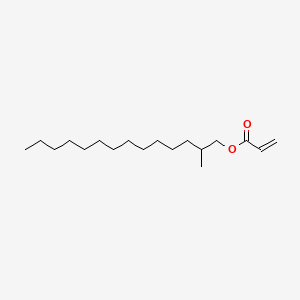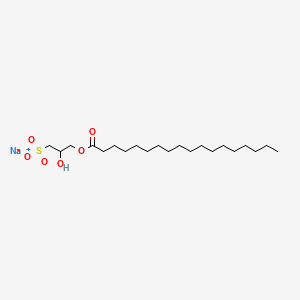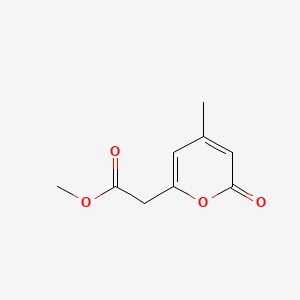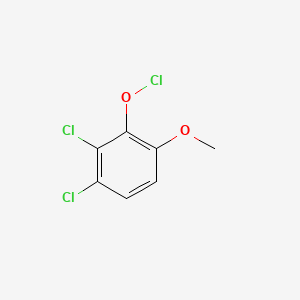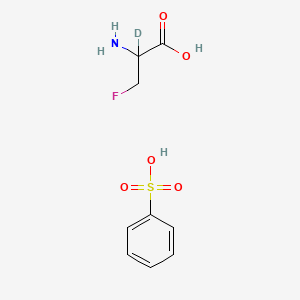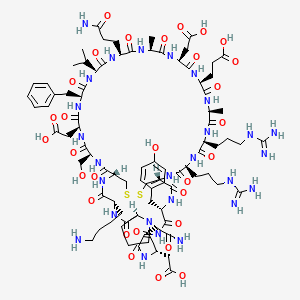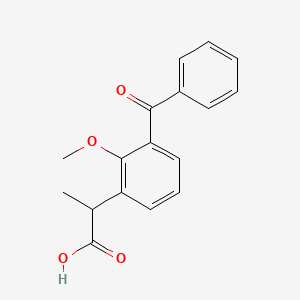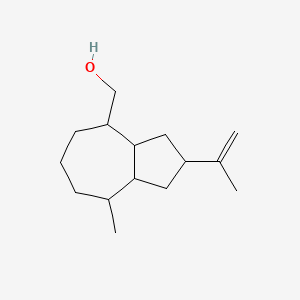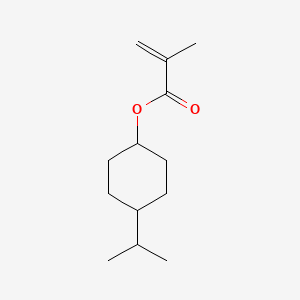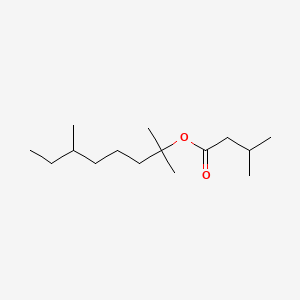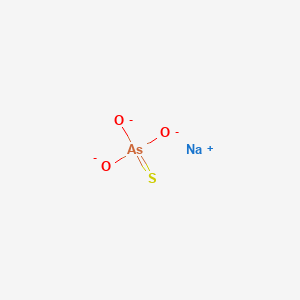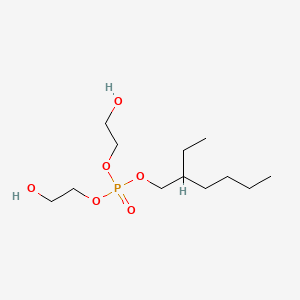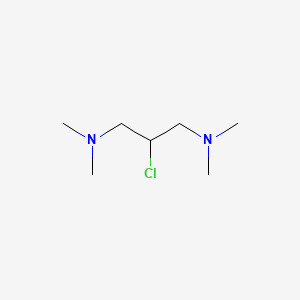
2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is an organic compound with the molecular formula C7H17ClN2. It is a tertiary amine with a chloro substituent, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine typically involves the reaction of N,N,N’,N’-tetramethylpropane-1,3-diamine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted amines, thiols, and ethers.
Oxidation: N-oxides are the primary products.
Reduction: The primary amine is the major product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with nucleophiles due to the presence of the chloro group. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or metal ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylpropane-1,3-diamine: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloro-N,N-dimethylethylamine: Has a similar structure but with fewer methyl groups, leading to different reactivity and applications.
2-Chloro-N,N-diethylethylamine: Contains ethyl groups instead of methyl groups, affecting its steric and electronic properties
Uniqueness
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is unique due to its combination of a chloro substituent and multiple methyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
CAS-Nummer |
40550-12-7 |
|---|---|
Molekularformel |
C7H17ClN2 |
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C7H17ClN2/c1-9(2)5-7(8)6-10(3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
SCMRSXYMRBPCRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(CN(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


